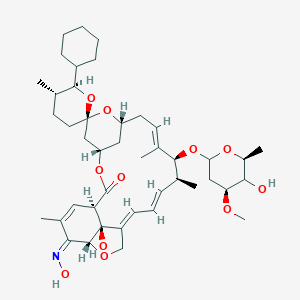

セラメクチン

概要

説明

セラメクチンは、アベルメクチン系化合物に属する半合成マクロライドです。獣医学、特に犬や猫の局所寄生虫駆除薬および駆虫薬として広く使用されています。 セラメクチンは、犬の心臓糸状虫、ノミ、耳ダニ、疥癬、特定の種類のダニ、および猫の鉤虫や回虫など、さまざまな体内および体外寄生虫に効果があります .

科学的研究の応用

Selamectin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrocyclic lactones and their derivatives.

Biology: Investigated for its effects on various parasites and its potential as a broad-spectrum antiparasitic agent.

Medicine: Studied for its efficacy in treating parasitic infections in animals, including heartworms, fleas, and mites.

Industry: Used in the development of veterinary pharmaceuticals and topical treatments for pets .

作用機序

セラメクチンは、寄生虫の筋肉シナプスでグルタミン酸ゲート型塩化物チャネルを活性化することにより、その効果を発揮します。この活性化により、塩化物イオンが神経細胞に流入し、神経筋麻痺、筋肉収縮の障害、寄生虫の最終的な死を引き起こします。 セラメクチンは皮膚と毛包から吸収され、血流、腸、皮脂腺を通って移動し、寄生虫が動物の血液または分泌物を摂取すると摂取されます .

類似の化合物との比較

セラメクチンは、イベルメクチンやドラメクチンなどの他のアベルメクチンと構造的に関連しています。主な比較を以下に示します。

セラメクチンは、オキシム基の存在など、独自の構造的な変更により、ペットに対する特定の有効性と安全性プロファイルを備えています .

生化学分析

Biochemical Properties

Selamectin acts as an agonist of the GABA (gamma-aminobutyric acid) neurotransmitter in nerve cells and also binds to glutamate-gated chloride channels in nerve and muscle cells of invertebrates . It blocks the transmission of neuronal signals of the parasites, which are paralyzed and expelled out of the body, or they starve . It also affects the reproduction of some parasites by diminishing oviposition or inducing an abnormal oogenesis .

Cellular Effects

Selamectin exerts its effects by activating glutamate-gated chloride channels at muscle synapses . It activates the chloride channel without desensitization, allowing chloride ions to enter the nerve cells and causing neuromuscular paralysis, impaired muscular contraction, and eventual death . This leads to the paralysis and death of parasites .

Molecular Mechanism

The molecular mechanism of Selamectin involves the activation of glutamate-gated chloride channels at muscle synapses . This activation allows chloride ions to enter the nerve cells without desensitization, leading to neuromuscular paralysis, impaired muscular contraction, and eventual death .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Selamectin in laboratory settings are limited, it has been observed that the efficacy of Selamectin against flea populations in rabbits decreased over time . On day 2, the efficacy was 91.3% and 97.1% for the 10 and 20 mg/kg treatment groups, respectively, but by day 9, these values decreased to 37.7% and 74.2%, respectively .

Dosage Effects in Animal Models

In animal models, the effects of Selamectin vary with different dosages . For instance, in one study, ivermectin-sensitive Collies treated orally with Selamectin at 15 mg/kg showed no adverse drug reactions excepting ataxia (uncoordinated movements) in one animal . In another study, 3 topical monthly treatments at 1x, 3x, and 5x the therapeutic dose (6 mg/kg) caused no adverse drug reactions excepting sporadic and transitory salivation (drooling) .

Metabolic Pathways

Specific information on the metabolic pathways that Selamectin is involved in is currently limited. It is known that Selamectin is structurally related to ivermectin and milbemycin , which suggests that it may share similar metabolic pathways with these compounds.

Transport and Distribution

Selamectin is absorbed into the body through the skin and hair follicles . It travels through the bloodstream, intestines, and sebaceous glands . Parasites ingest the drug when they feed on the animal’s blood or secretions .

Subcellular Localization

Given its mode of action, it can be inferred that Selamectin likely interacts with subcellular components such as nerve and muscle cells of invertebrates .

準備方法

合成経路と反応条件

セラメクチンは、別のアベルメクチン誘導体であるドラメクチンから合成されます。合成には、いくつかの重要なステップが含まれます。

水素化: ドラメクチンは、ウィルキンソン触媒を使用して水素化され、特定の二重結合が還元されます。

脱糖化: 硫酸を使用して、糖部分を除去します。

酸化: 化合物は、二酸化マンガン存在下で酸化されます。

工業的製造方法

セラメクチンの工業的製造は、同じ合成経路に従いますが、大規模生産用に最適化されています。 このプロセスは、効率的で費用対効果が高く、環境にやさしいように設計されており、高収率と最小限の汚染を実現しています .

化学反応の分析

反応の種類

セラメクチンは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: ある官能基を別の官能基に置き換えます。

一般的な試薬と条件

酸化: 二酸化マンガンは、酸化剤として一般的に使用されます。

還元: ウィルキンソン触媒存在下での水素ガス。

オキシム化: 無水ピリジン中でヒドロキシルアミン塩酸塩

主要な生成物

これらの反応から生成される主要な生成物は、セラメクチンそのものであり、これは非常に効果的な寄生虫駆除薬および駆虫薬です .

科学研究への応用

セラメクチンは、さまざまな科学研究に広く応用されています。

化学: マクロライドとその誘導体の研究のためのモデル化合物として使用されます。

生物学: さまざまな寄生虫に対するその効果とその広域スペクトル抗寄生虫剤としての可能性について調査されています。

医学: 心臓糸状虫、ノミ、ダニなど、動物の寄生虫感染症の治療における有効性について研究されています。

類似化合物との比較

Selamectin is structurally related to other avermectins such as ivermectin and doramectin. Here are some key comparisons:

Ivermectin: Both ivermectin and selamectin are effective against a wide range of parasites, but ivermectin is more commonly used in human medicine, while selamectin is primarily used in veterinary medicine

Doramectin: Doramectin is similar to selamectin in its structure and mode of action but is used more frequently in livestock rather than pets

Selamectin’s unique structural modifications, such as the presence of an oxime group, contribute to its specific efficacy and safety profile in pets .

特性

IUPAC Name |

6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJYYKSVHJGXSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165108-07-6, 220119-17-5 | |

| Record name | 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-a-L-arabino-hexopyranosyl)-5-demethoxy-25- de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)-Avermectin A1a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2aE,4E,5�S,6S,6�S,7S,8E,11R,13R,15S,17aR,20aR,20bS)-6�-Cyclohexyl-7-[(2,6-dideoxy-3-O-methyl-α-l-arabinohexopyranosyl)oxy]-3�,4�,5�,6,6�,7,10,11,14,15,20a,20bdodecahydro-20b-hydroxy-5�,6,8,19-tetramethylspiro(11,15-methano-2H,13H,17H-furo[4,3,2-p,q][2,6]benzodioxacyclooctadecin-13,2�-[2H]pyran)-17,20(17aH)-dione 20-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Selamectin?

A1: Selamectin, a semi-synthetic avermectin, acts by disrupting chloride channel function in invertebrates. [, , ] It binds to glutamate-gated chloride channels, which are particularly abundant in invertebrate nerve and muscle cells. This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the parasite. [, ]

Q2: Is Selamectin effective against both internal and external parasites?

A2: Yes, Selamectin is effective against both endoparasites (internal parasites) and ectoparasites (external parasites). It controls a wide range of parasites, including fleas, flea eggs, ticks, heartworms, ear mites (Otodectes cynotis), and sarcoptic mange. [, , , , , ]

Q3: Does Selamectin target the same channels in mammals as it does in parasites?

A3: Selamectin does bind to certain chloride channels in mammals, but with much lower affinity than to those found in invertebrates. [, ] This difference in binding affinity contributes to its favorable safety profile in mammals.

Q4: What is the molecular formula and weight of Selamectin?

A4: The molecular formula of Selamectin is C48H72O14Cl2, and its molecular weight is 959.99 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize Selamectin?

A5: High-performance liquid chromatography (HPLC) coupled with a UV detector is commonly employed for the detection and quantification of Selamectin. [, , ] Additionally, mass spectrometry (MS) can be utilized for precise identification and quantification. [, ]

Q6: How is Selamectin absorbed and distributed in the body?

A7: Selamectin is readily absorbed transdermally (through the skin) following topical administration. [, , ] It distributes widely throughout the body, reaching therapeutic levels in various tissues, including the skin, blood, and internal organs. [, , , ]

Q7: How is Selamectin metabolized and excreted?

A8: Selamectin is primarily metabolized in the liver, and its metabolites are mainly excreted in the feces. [] Species-related differences in metabolism and excretion contribute to the variations observed in its pharmacokinetic profile between different animals. []

Q8: Has Selamectin demonstrated efficacy against naturally acquired parasite infections?

A10: Yes, numerous studies have shown the effectiveness of Selamectin in treating a variety of naturally acquired parasite infections in animals, including sarcoptic mange, ear mites, cheyletiellosis, and sucking lice. [, , , , , , ]

Q9: Are there any specific safety concerns associated with the use of Selamectin in certain animal populations?

A14: While generally safe, caution should be exercised when using Selamectin in pregnant or lactating animals, as well as in animals with known hypersensitivity to macrocyclic lactones. [, , , ] Always consult with a veterinarian before administering any medication to animals.

Q10: What is the rationale behind the topical application of Selamectin?

A15: Topical application of Selamectin allows for sustained release and absorption through the skin, providing prolonged systemic exposure and ensuring effective parasite control. [, , ] This route of administration also minimizes systemic side effects compared to oral or injectable formulations.

Q11: Are there any established biomarkers for monitoring the efficacy of Selamectin treatment?

A16: Currently, there are no established specific biomarkers for monitoring Selamectin efficacy. Treatment success is primarily evaluated by clinical improvement, resolution of symptoms, and the absence of parasites upon microscopic examination. [, , , , , , ]

Q12: Are there alternative medications available for treating parasite infections in animals?

A18: Yes, several alternative medications are available for treating parasite infections in animals, including other macrocyclic lactones (ivermectin, moxidectin), as well as compounds belonging to different drug classes (fipronil, imidacloprid, permethrin). [, , , , ] The choice of medication depends on the specific parasite, the animal species, and individual patient factors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetic acid](/img/structure/B66199.png)